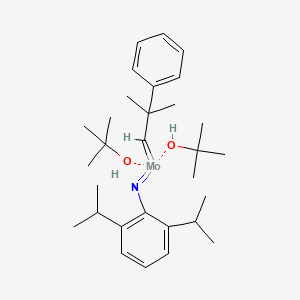

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide)

説明

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is an organometallic compound known for its catalytic properties. It is often referred to as Schrock’s Catalyst and is widely used in various chemical reactions, particularly in olefin metathesis. This compound is characterized by its yellow to orange powder appearance and is sensitive to air and moisture .

特性

分子式 |

C30H49MoNO2 |

|---|---|

分子量 |

551.7 g/mol |

IUPAC名 |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2-methylpropan-2-ol |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-4(2,3)5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,1-3H3; |

InChIキー |

ABJROOAKUSMYAZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)O.CC(C)(C)O |

製品の起源 |

United States |

準備方法

The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and neopentylidene ligand. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization .

化学反応の分析

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) undergoes various types of chemical reactions, including:

Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.

Cross-Metathesis: It facilitates the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.

Common reagents used in these reactions include terminal olefins, norbornene, and substituted norbornadiene monomers. The major products formed from these reactions are polymers with all-cis configurations and often isotactic structures .

科学的研究の応用

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and ROMP.

Medicine: It plays a role in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the formation of a metallacyclobutane intermediate during the olefin metathesis reaction. This intermediate undergoes a series of [2+2] cycloaddition and cycloreversion steps, leading to the exchange of alkylidene groups between olefins. The compound’s high reactivity and selectivity are attributed to the steric and electronic properties of the 2,6-diisopropylphenyl and neopentylidene ligands .

類似化合物との比較

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is unique compared to other similar compounds due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:

Molybdenum(VI) bis(hexafluoro-t-butoxide): This compound also exhibits high reactivity in olefin metathesis but differs in its ligand structure.

Molybdenum(VI) bis(tert-butoxide): Another variant with different ligand properties, affecting its reactivity and selectivity.

These comparisons highlight the uniqueness of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) in terms of its catalytic performance and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。